tetrapotassium;4-[(E,3E)-3-[3-carboxylato-1-(2,5-disulfophenyl)-5-oxopyrazol-4-ylidene]prop-1-enyl]-5-oxido-1-(2-sulfo-5-sulfonatophenyl)pyrazole-3-carboxylate
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Overview
Description
tetrapotassium;4-[(E,3E)-3-[3-carboxylato-1-(2,5-disulfophenyl)-5-oxopyrazol-4-ylidene]prop-1-enyl]-5-oxido-1-(2-sulfo-5-sulfonatophenyl)pyrazole-3-carboxylate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as carboxylic acids, hydroxyl groups, and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium;4-[(E,3E)-3-[3-carboxylato-1-(2,5-disulfophenyl)-5-oxopyrazol-4-ylidene]prop-1-enyl]-5-oxido-1-(2-sulfo-5-sulfonatophenyl)pyrazole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds, which undergo a series of reactions such as condensation, cyclization, and sulfonation to yield the final product. The reaction conditions may vary, but they generally require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
tetrapotassium;4-[(E,3E)-3-[3-carboxylato-1-(2,5-disulfophenyl)-5-oxopyrazol-4-ylidene]prop-1-enyl]-5-oxido-1-(2-sulfo-5-sulfonatophenyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonate groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the carboxylic acids may produce diols.
Scientific Research Applications
tetrapotassium;4-[(E,3E)-3-[3-carboxylato-1-(2,5-disulfophenyl)-5-oxopyrazol-4-ylidene]prop-1-enyl]-5-oxido-1-(2-sulfo-5-sulfonatophenyl)pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which tetrapotassium;4-[(E,3E)-3-[3-carboxylato-1-(2,5-disulfophenyl)-5-oxopyrazol-4-ylidene]prop-1-enyl]-5-oxido-1-(2-sulfo-5-sulfonatophenyl)pyrazole-3-carboxylate exerts its effects involves interactions with various molecular targets. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the carboxylic acid groups may interact with active sites of enzymes, while the sulfonate groups can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-Carboxy-4-hydroxy-phenoxy glucoside
- 3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy
- Phenylboronic acids
Uniqueness
tetrapotassium;4-[(E,3E)-3-[3-carboxylato-1-(2,5-disulfophenyl)-5-oxopyrazol-4-ylidene]prop-1-enyl]-5-oxido-1-(2-sulfo-5-sulfonatophenyl)pyrazole-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike similar compounds, it possesses both carboxylic acid and sulfonate groups, enhancing its versatility in various applications.
Properties
CAS No. |
110557-94-3 |
---|---|
Molecular Formula |
C23H12K4N4O18S4 |
Molecular Weight |
916.992 |
IUPAC Name |
tetrapotassium;4-[3-[3-carboxylato-5-oxo-1-(2-sulfo-5-sulfonatophenyl)pyrazol-4-ylidene]prop-1-enyl]-1-(2,5-disulfophenyl)-5-oxidopyrazole-3-carboxylate |
InChI |
InChI=1S/C23H16N4O18S4.4K/c28-20-12(18(22(30)31)24-26(20)14-8-10(46(34,35)36)4-6-16(14)48(40,41)42)2-1-3-13-19(23(32)33)25-27(21(13)29)15-9-11(47(37,38)39)5-7-17(15)49(43,44)45;;;;/h1-9,28H,(H,30,31)(H,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45);;;;/q;4*+1/p-4 |
InChI Key |
NHCIJCVBDMHSEO-UHFFFAOYSA-J |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N2C(=C(C(=N2)C(=O)[O-])C=CC=C3C(=NN(C3=O)C4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)O)C(=O)[O-])[O-])S(=O)(=O)O.[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
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